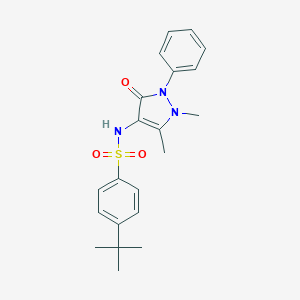
4-tert-ブチル-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential use in pharmaceuticals includes the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
Target of Action
The compound 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide has been shown to interact with Ampicillin-CTX-M-15 . This interaction suggests that the compound may have a role in modulating the activity of this target, which could potentially influence various biological processes.
Mode of Action
The compound interacts with its target through a binding interaction . The binding score of the interaction was found to be -5.26 kcal/mol , indicating a strong interaction . The interaction involves various intermolecular forces, including H-bonding and interaction involving π-ring .
Result of Action
The strong binding interaction with its target suggests that it may have significant effects at the molecular level, potentially influencing the function of the target and related biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core One common approach is the reaction of phenylhydrazine with a suitable ketone to form the pyrazolone derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding sulfonic acids, while reduction can yield amine derivatives.
類似化合物との比較
Sulfonamides: Other sulfonamide derivatives with similar structures.
Pyrazolones: Compounds containing the pyrazolone core.
Tert-butyl derivatives: Other organic compounds with tert-butyl groups.
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-19(20(25)24(23(15)5)17-9-7-6-8-10-17)22-28(26,27)18-13-11-16(12-14-18)21(2,3)4/h6-14,22H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAXUBOFFXAAPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
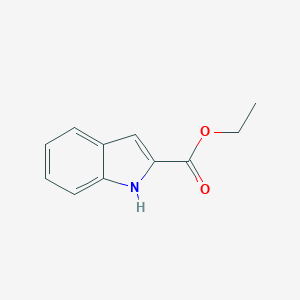
![N-[2-(4-methoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B386275.png)
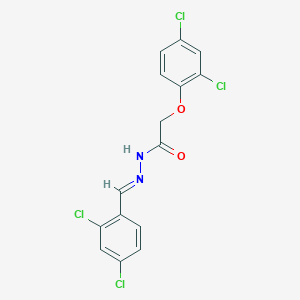

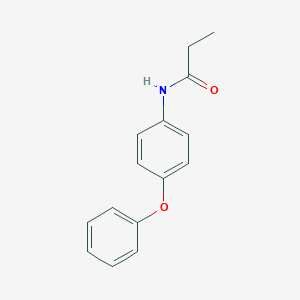
![N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B386280.png)
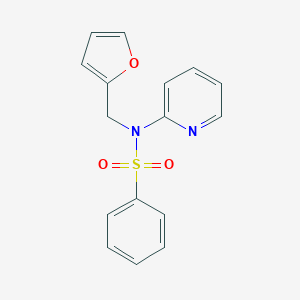
![N-[2-(4-butoxyphenoxy)ethyl]acetamide](/img/structure/B386285.png)
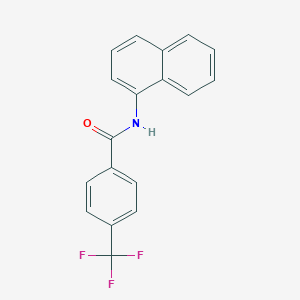
![N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B386288.png)
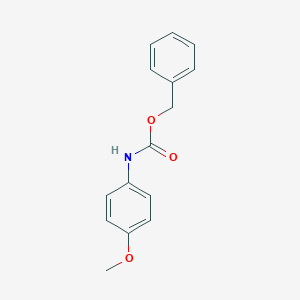
![N-benzyl-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B386290.png)
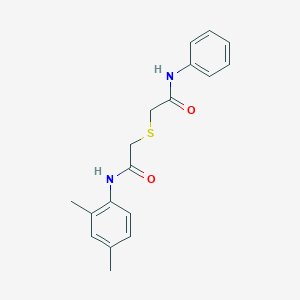
![Methyl 2-{[(8-quinolinylsulfanyl)acetyl]amino}benzoate](/img/structure/B386293.png)
